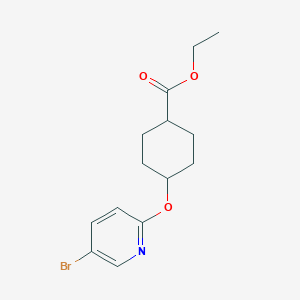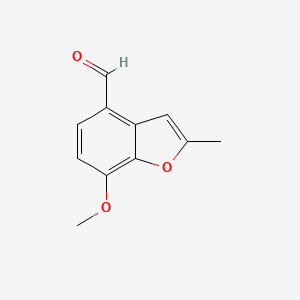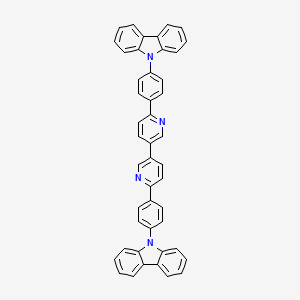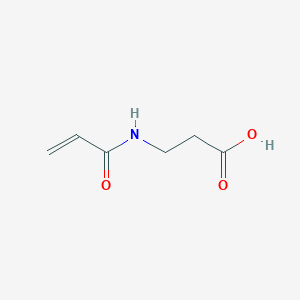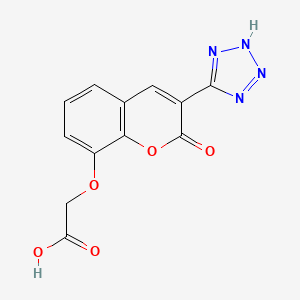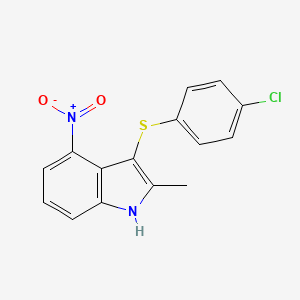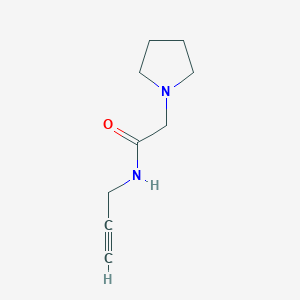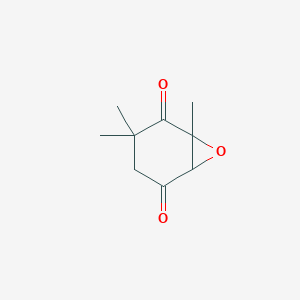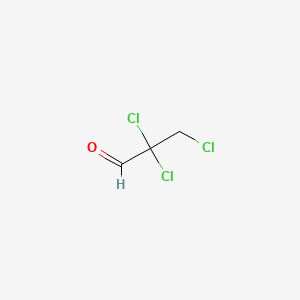
2,2,3-Trichloropropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trichloropropanal is an organic compound with the molecular formula C3H3Cl3O It is a chlorinated aldehyde, characterized by the presence of three chlorine atoms attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,3-Trichloropropanal can be synthesized through several methods. One common approach involves the chlorination of propionaldehyde under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where propionaldehyde is subjected to chlorination. The process is carefully monitored to maintain the desired reaction conditions and to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Trichloropropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products:
Oxidation: Formation of trichloropropionic acid.
Reduction: Formation of trichloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trichloropropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,3-Trichloropropanal involves its interaction with various molecular targets. The compound can undergo hydrolysis to form reactive intermediates that interact with cellular components. These interactions can lead to alterations in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,2,3-Trichloropropanal: Similar in structure but differs in the position of chlorine atoms.
2,2-Dichloropropionaldehyde: Contains two chlorine atoms instead of three.
3,3,3-Trichloropropionaldehyde: Chlorine atoms are positioned differently on the carbon chain.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
7789-90-4 |
|---|---|
Molekularformel |
C3H3Cl3O |
Molekulargewicht |
161.41 g/mol |
IUPAC-Name |
2,2,3-trichloropropanal |
InChI |
InChI=1S/C3H3Cl3O/c4-1-3(5,6)2-7/h2H,1H2 |
InChI-Schlüssel |
VMVQOWJGWBIGEU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



